1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
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Overview
Description
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of an aniline derivative with a suitable carboxylic acid derivative, followed by cyclization using a dehydrating agent. The reaction conditions often involve the use of catalysts such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-isoindoline-1,3-diones: Compounds with comparable biological activities and synthetic routes.
Uniqueness
1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
243147-60-6 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-3-oxoisoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-11-8(12)6-4-2-3-5-7(6)10(11,15)9(13)14/h2-5,15H,1H3,(H,13,14) |
InChI Key |
ZARFEPGIARQJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C(=O)O)O |
Origin of Product |
United States |
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